molecular formula C7H14N2O2 B14386949 2-(3-Hydroxycyclopentyl)acetohydrazide CAS No. 89940-99-8

2-(3-Hydroxycyclopentyl)acetohydrazide

Cat. No.: B14386949
CAS No.: 89940-99-8
M. Wt: 158.20 g/mol
InChI Key: HVNGIGMZMNQGIU-UHFFFAOYSA-N
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Description

2-(3-Hydroxycyclopentyl)acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CO-NH-NH2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxycyclopentyl)acetohydrazide typically involves the reaction of 3-hydroxycyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:

3-Hydroxycyclopentanone+Hydrazine hydrateThis compound\text{3-Hydroxycyclopentanone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Hydroxycyclopentanone+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-(3-Hydroxycyclopentyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxycyclopentyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenoxy)acetohydrazide
  • 2-(4-Methylphenoxy)acetohydrazide
  • Cyanoacetohydrazide

Comparison: 2-(3-Hydroxycyclopentyl)acetohydrazide is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical and biological properties. Compared to other acetohydrazides, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

89940-99-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(3-hydroxycyclopentyl)acetohydrazide

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)4-5-1-2-6(10)3-5/h5-6,10H,1-4,8H2,(H,9,11)

InChI Key

HVNGIGMZMNQGIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)NN)O

Origin of Product

United States

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